Cas no 1592865-99-0 (6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile)
![6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1592865-99-0x500.png)
6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile
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- MDL: MFCD31557186
- インチ: 1S/C7H3BrN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H
- InChIKey: MIKUUSDRKKCLFZ-UHFFFAOYSA-N
- ほほえんだ: C12=NC=C(C#N)N1N=C(Br)C=C2
6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D701222-5g |
6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile |
1592865-99-0 | 95% | 5g |
$1395 | 2024-06-03 | |
eNovation Chemicals LLC | D701222-5g |
6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile |
1592865-99-0 | 95% | 5g |
$1395 | 2025-02-27 | |
eNovation Chemicals LLC | D701222-1g |
6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile |
1592865-99-0 | 95% | 1g |
$495 | 2024-06-03 | |
eNovation Chemicals LLC | D701222-1g |
6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile |
1592865-99-0 | 95% | 1g |
$495 | 2025-02-27 | |
eNovation Chemicals LLC | D701222-1g |
6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile |
1592865-99-0 | 95% | 1g |
$495 | 2025-02-28 | |
eNovation Chemicals LLC | D701222-5g |
6-Bromoimidazo[1,2-b]pyridazine-3-carbonitrile |
1592865-99-0 | 95% | 5g |
$1395 | 2025-02-28 |
6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrileに関する追加情報
Introduction to 6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile (CAS No. 1592865-99-0)
6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile, identified by its CAS number 1592865-99-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridazine class, a structural motif known for its broad spectrum of biological activities. The presence of both bromine and nitrile functional groups makes it a versatile scaffold for further chemical modifications, enabling the synthesis of novel derivatives with enhanced pharmacological properties.
The imidazo[1,2-b]pyridazine core is a fused bicyclic system consisting of an imidazole ring and a pyridazine ring. This configuration is particularly interesting because it combines the electronic and steric properties of both heterocycles, which can be exploited to modulate interactions with biological targets. In particular, the 3-carbonitrile substituent introduces a polar, electron-withdrawing group that can influence both the solubility and reactivity of the molecule. The bromo atom at the 6-position serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in drug discovery to introduce aryl or other organic groups.
Recent advancements in medicinal chemistry have highlighted the importance of imidazopyridazine derivatives in the development of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated that compounds containing this scaffold exhibit inhibitory activity against enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) mutants. The bromo-imidazo[1,2-b]pyridazine-3-carbonitrile derivative (CAS No. 1592865-99-0) has been explored as a potential lead compound in this context, showing promise in preclinical studies for its ability to disrupt key metabolic pathways in tumor cells.
One of the most compelling aspects of this compound is its structural flexibility, which allows chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles. By modifying the substituents on the imidazopyridazine core, researchers can optimize parameters such as binding affinity, selectivity, and metabolic stability. For example, computational studies have suggested that introducing additional polar or aromatic groups can enhance interactions with protein targets while minimizing off-target effects. This underscores the importance of 6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile as a building block for next-generation therapeutics.
The synthesis of 6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile (CAS No. 1592865-99-0) typically involves multi-step organic transformations starting from readily available precursors. A common approach involves the condensation of appropriately substituted imidazole and pyridazine derivatives followed by bromination and cyanation at the desired positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In addition to its pharmaceutical applications, this compound has shown potential in materials science and agrochemical research. The unique electronic properties of the imidazo[1,2-b]pyridazine core make it suitable for designing organic semiconductors or ligands for metal-catalyzed reactions. Furthermore, derivatives of this scaffold have been investigated as intermediates for crop protection agents due to their ability to interact with biological receptors in pests.
The growing interest in 6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile (CAS No. 1592865-99-0) reflects its versatility and potential across multiple scientific disciplines. As research continues to uncover new biological functions and synthetic applications, this compound is likely to remain a cornerstone of innovation in chemical biology and drug development. Collaborative efforts between academic researchers and industry scientists are expected to accelerate the discovery of novel derivatives with improved therapeutic efficacy and reduced side effects.
Looking ahead, the future of imidazopyridazine-based compounds appears promising, with increasing focus on developing sustainable synthetic routes and exploring their role in precision medicine. The integration of machine learning algorithms into drug design has also shown promise in predicting optimal molecular structures for specific therapeutic targets. These advancements will likely drive further interest in compounds like 6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile, reinforcing its position as a key intermediate in modern medicinal chemistry.
In conclusion,6-Bromo-imidazo[1,2-b]pyridazine-3-carbonitrile (CAS No. 1592865-99-0) represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in healthcare and materials science. Its unique combination of functional groups and biological relevance makes it an invaluable asset for researchers seeking to push the boundaries of chemical biology and therapeutic innovation.
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